1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene-
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Overview
Description
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- is a complex organic compound belonging to the indole family Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring
Preparation Methods
The synthesis of 1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and ketones under acidic conditions to form the indole core. The introduction of the hexadecyl chain and additional methyl groups can be accomplished through subsequent alkylation and methylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring, using reagents like halogens or alkyl halides.
Addition: The methylene group allows for addition reactions, such as hydroboration or hydrogenation, leading to the formation of saturated derivatives.
Scientific Research Applications
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- involves its interaction with various molecular targets and pathways. The indole core allows it to bind to specific receptors or enzymes, modulating their activity. The hexadecyl chain enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- can be compared with other similar compounds, such as:
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: This compound has a similar indole core but lacks the long hexadecyl chain, resulting in different chemical properties and applications.
1H-Indole, 2,3-dihydro-3,3-dimethyl-:
1H-Indene, 1-hexadecyl-2,3-dihydro-: This compound is structurally similar but lacks the nitrogen atom in the indole ring, leading to distinct chemical behavior and applications.
Properties
CAS No. |
36429-27-3 |
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Molecular Formula |
C27H45N |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1-hexadecyl-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C27H45N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27(3,4)25-21-18-19-22-26(25)28/h18-19,21-22H,2,5-17,20,23H2,1,3-4H3 |
InChI Key |
UNFGGAICRSLZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Origin of Product |
United States |
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